Reserpine

Description

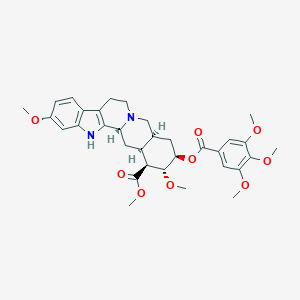

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVHRUUCFGRFIF-MDEJGZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O9 | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021237 | |

| Record name | Reserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reserpine appears as white or cream to slightly yellow crystals or crystalline powder. Odorless with a bitter taste. (NTP, 1992), Solid | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Freely sol in chloroform (approx. 1 g/6 ml), methylene chloride, glacial acetic acid; sol in benzene, ethyl acetate; slightly sol in acetone, methanol, alcohol (1 g/1800 ml), ether, and in aq solns of acetic and citric acids., In water, 73 mg/l @ 30 °C, 1.13e-02 g/L | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Powdered Rauwolfia serpentia contains several alkaloids. Lactose, starch, or Rauwolfia serpentia containing a higher alkaloid content is added to the commercially available product so that it contains 0.15-0.20% of the reserpine-rescinnamine group alkaloids, calculated as reserpine. | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or pale buff to slightly yellowish powder, Long prisms from dil acetone | |

CAS No. |

50-55-5 | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Reserpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reserpine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3.beta.,16.beta.,17.alpha.,18.beta.,20.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reserpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESERPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B1QWR724A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

507 to 509 °F (decomposes) (NTP, 1992), 264.5 °C | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Discovery of Reserpine

Traditional Medicinal Use of Rauwolfia serpentina

Rauwolfia serpentina, commonly known as Indian snakeroot or Sarpagandha, has been a staple in traditional medicine systems for centuries, particularly in the Indian subcontinent. researchgate.netahajournals.org

For hundreds of years, the root of Rauwolfia serpentina has been utilized in India and other parts of Asia to treat a wide array of ailments. ahajournals.orgacademicjournals.org In the traditional Indian system of medicine, Ayurveda, the plant was used for conditions ranging from snakebites and insect stings to gastrointestinal disorders and fever. academicjournals.orgijirt.orgjetir.org Its use was documented in Indian manuscripts dating back as far as 1000 BC. nih.gov The plant is indigenous to the moist, deciduous forests of the Indian subcontinent and Southeast Asia, including countries like India, Burma, Bangladesh, Sri Lanka, and Malaysia. nih.gov

One of the most notable traditional applications of Rauwolfia serpentina was in the management of mental health conditions. academicjournals.org The powdered root was used to treat insanity, hypochondria, and certain forms of mental disorders. ijirt.orgplanetayurveda.com It was recognized for its sedative and tranquilizing properties, employed to calm patients experiencing agitation, anxiety, and excitement. ijirt.orgjetir.orgdrugbank.com This traditional use as a remedy for the mentally distressed foreshadowed its eventual introduction into modern psychiatric medicine. planetayurveda.comijpsjournal.com

Beyond its use in mental ailments, Rauwolfia serpentina was widely employed in traditional Indian medicine to treat high blood pressure. researchgate.netijirt.org Practitioners of Ayurveda and other traditional systems had long recognized the root's efficacy in managing hypertension. jetir.orgtaylorandfrancis.com This specific application was a direct precursor to the scientific investigation that would ultimately lead to the isolation of its active antihypertensive principle, reserpine. taylorandfrancis.com The Indian physician Rustom Jal Vakil is credited with bringing the antihypertensive properties of Rauwolfia to the attention of Western medicine through his clinical research published in 1949. nih.gov

Isolation and Structural Elucidation

The transition of Rauwolfia serpentina's active component from a traditional remedy to a purified, chemically defined compound was a significant milestone in 20th-century pharmacology.

The successful isolation of the primary active alkaloid from Rauwolfia serpentina was achieved by a team of researchers at the Swiss pharmaceutical company Ciba. actaspsiquiatria.es In 1952, the group, consisting of Emil Schlittler, Johannes Müller, and Hugo J. Bein, reported the isolation of the compound in a pure crystalline form, which they named this compound. actaspsiquiatria.es This discovery was a crucial step, allowing for standardized and controlled pharmacological studies. The first chemical synthesis of this compound was a landmark achievement completed by the research group of Robert B. Woodward in 1956, a feat that further solidified its structural understanding. actaspsiquiatria.eslibretexts.org

Following its isolation, the scientific community worked to determine the complex chemical structure of this compound. The molecular structure was first elucidated in 1953. libretexts.orgudel.edu Further studies led to the publication of its full stereochemistry in 1955, revealing a complex pentacyclic ring system. udel.edu The molecule's molecular formula was identified as C₃₃H₄₀N₂O₉. slideshare.netddugu.ac.in Chemical degradation studies were instrumental in this process, showing that alkaline hydrolysis of this compound yields reserpic acid, 3,4,5-trimethoxybenzoic acid, and methanol (B129727). slideshare.netddugu.ac.in The total synthesis by Woodward's team definitively confirmed the elucidated structure and stereochemistry. libretexts.org

Introduction into Western Medicine and Psychiatry

The journey of this compound into Western medicine began in the early 1950s, marking a pivotal moment in the treatment of both hypertension and psychiatric disorders. ebsco.comwikipedia.org Isolated in 1952 from the roots of Rauwolfia serpentina, a plant with a long history in Indian traditional medicine for treating a variety of ailments including insanity, this compound's potent pharmacological properties soon captured the attention of Western researchers. wikipedia.orgebsco.com Its introduction in 1954, two years after chlorpromazine (B137089), was a critical development that would fundamentally alter the therapeutic landscape of psychiatry. wikipedia.org

The initial foray of this compound into Western clinical practice was primarily for its antihypertensive effects. American physician Robert Wallace Wilkins of Boston University's School of Medicine was a key figure in this effort. ebsco.comebsco.com Starting in 1950, Wilkins and his colleague Walter E. Judson at the Massachusetts Memorial Hospital's Hypertension Clinic initiated clinical trials to investigate the therapeutic potential of Rauwolfia extracts. ebsco.comebsco.com Their research demonstrated that both crude preparations and the purified this compound alkaloid could significantly lower both systolic and diastolic blood pressure. ebsco.com Wilkins noted that this compound also induced a sedative effect, a property that hinted at its potential for psychiatric applications. ebsco.com

The systematic investigation of this compound's psychiatric effects was pioneered by Nathan S. Kline, the director of research at Rockland State Hospital in New York. ebsco.com Intrigued by reports of the tranquilizing effects of Rauwolfia, Kline began testing this compound's efficacy as a psychiatric drug in 1954. escholarship.orgactaspsiquiatria.es His research involved a large patient population of approximately seven hundred individuals. ebsco.com Kline's studies were instrumental in demonstrating this compound's tranquilizing properties, noting its ability to reduce anxiety and decrease motor activity in psychotic patients. ebsco.com He concluded that while this compound did not cure the underlying psychosis, it was effective in alleviating certain symptoms. ebsco.com These early clinical investigations by researchers like Wilkins and Kline were crucial in establishing a pharmacological approach to managing mental disorders. ebsco.com

| Researcher(s) | Institution | Area of Investigation | Key Findings |

| Robert Wallace Wilkins | Boston University School of Medicine | Hypertension | This compound effectively lowered both systolic and diastolic blood pressure. |

| Walter E. Judson | Massachusetts Memorial Hospital | Hypertension | Collaborated with Wilkins in demonstrating the antihypertensive effects. |

| Nathan S. Kline | Rockland State Hospital, New York | Psychiatry | Showed this compound's tranquilizing effects and ability to reduce anxiety. |

The introduction of this compound, alongside chlorpromazine, is widely regarded as the dawn of the modern "psychopharmacological era." actaspsiquiatria.esnih.govresearchgate.net These two compounds were the first agents to demonstrate significant and reliable efficacy in treating the symptoms of severe mental illnesses like schizophrenia. actaspsiquiatria.esnih.gov Their arrival marked a paradigm shift in psychiatry, moving the field away from purely psychotherapeutic or custodial approaches and establishing the foundation for a biological basis of mental disorders. escholarship.org

This compound's mechanism of action, which involves the depletion of neurotransmitters such as norepinephrine (B1679862) and dopamine (B1211576), provided researchers with a powerful tool to study the neurobiology of mental illness. ebsco.comdrugbank.com This led to the formulation of the "monoamine hypothesis" of depression, a foundational concept in psychopharmacology that posited a link between the levels of certain neurotransmitters in the brain and mood disorders. wikipedia.orgnih.govtaylorandfrancis.comnih.gov Although the clinical use of this compound in psychiatry declined over time due to a longer onset of action compared to other agents and other factors, its initial impact was profound. escholarship.orgnih.gov It played a crucial role in the deinstitutionalization movement, as drug therapies made it possible for many individuals to live and function outside of institutional settings. ebsco.com The decade following the introduction of this compound and chlorpromazine is often referred to as the "golden age of psychopharmacology," a period of unrivaled productivity that saw the discovery of all the major classes of psychotropic drugs. escholarship.orgactaspsiquiatria.es

Biosynthesis of Reserpine

Precursors and Early Stages of the Pathway

The biosynthesis of reserpine, like other monoterpene indole (B1671886) alkaloids, originates from precursors derived from both the shikimate pathway and the monoterpene pathway. phcogrev.com

Tryptamine (B22526) as the Indole Moiety Precursor

Tryptamine serves as the biosynthetic precursor for the indole portion of this compound. biorxiv.orgresearchgate.netbiorxiv.org It is produced from the amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). wikipedia.orgajol.infoontosight.aigoogle.com This step is a key link between primary metabolism and the biosynthesis of indole alkaloids. pnas.org

Secologanin (B1681713) Involvement from Monoterpene Pathway

Secologanin is a monoterpene derivative that plays a crucial role in the biosynthesis of monoterpene indole alkaloids, including this compound. biorxiv.orgresearchgate.netontosight.aicaymanchem.com It is produced from the monoterpene geraniol (B1671447) via the seco-iridoid pathway. researchgate.netcaymanchem.com Secologanin is formed by the oxidative cleavage of loganin, a reaction catalyzed by the cytochrome P450 enzyme secologanin synthase (SLS). caymanchem.commdpi.com The translocation of secologanin into the vacuole is necessary for the initial committed step of MIA biosynthesis. biorxiv.org

Vincoside and Strictosidine (B192452) as Intermediates

The condensation of tryptamine and secologanin is a pivotal step in the biosynthesis of monoterpene indole alkaloids. biorxiv.orgresearchgate.netbiorxiv.orgontosight.ai This reaction, catalyzed by strictosidine synthase (STR), yields two diastereomers: vincoside and strictosidine. biorxiv.orgbiorxiv.orggoogle.com While the shared C3 configuration between vincoside and this compound historically suggested vincoside as a precursor, recent studies in R. verticillata have revealed that α-configured strictosidine serves as the authentic precursor in this compound biosynthesis. biorxiv.orgbiorxiv.org Strictosidine is considered a central intermediate in the biosynthesis of over 2,500 indole alkaloids. nih.gov

Key Enzymatic Transformations

Following the formation of strictosidine, a series of enzymatic transformations are required to assemble the complex structure of this compound. biorxiv.orgwikipedia.org

Oxidative Cleavage Reactions

While the detailed sequence of all oxidative cleavage reactions leading specifically to this compound is complex and involves multiple steps beyond the initial condensation, the conversion of strictosidine involves deglycosylation by strictosidine glucosidase (SGD), generating a reactive iminium intermediate. biorxiv.orgbiorxiv.orggoogle.com This intermediate can then undergo various enzymatic transformations. biorxiv.orgbiorxiv.org The formation of secologanin itself involves an oxidative ring opening catalyzed by secologanin synthase. mdpi.com

Stereoselective Formations

The biosynthesis of this compound involves several stereoselective steps to establish its characteristic chiral centers. biorxiv.orgnumberanalytics.com A distinct feature of this compound is its β-configuration at C3, which differs from the α-configuration common in most MIAs derived from strictosidine. biorxiv.orgbiorxiv.org This crucial C3 β-configuration is established through a two-step enzymatic epimerization process. biorxiv.orgbiorxiv.org This epimerization is orchestrated by a flavin-dependent oxidase and a NADPH-dependent reductase. biorxiv.orgbiorxiv.orgresearchgate.net The construction of the five consecutive chiral centers in the E ring of this compound involves the coordinated action of distinct enzyme families, including stereoselective reduction by a medium-chain dehydrogenase/reductase (MDR) and the installation of a stereocenter via a cytochrome P450 monooxygenase. biorxiv.orgbiorxiv.org

Enzymatic Epimerization for C3 β-Configuration

A distinctive structural feature of this compound is its β-configuration at the C3 position, which contrasts with the α-configuration commonly found in many monoterpene indole alkaloids. biorxiv.orgbiorxiv.org The crucial C3 β-configuration in this compound is established through a two-step enzymatic epimerization process. This transformation is orchestrated by the coordinated action of a flavin-dependent oxidase and a NADPH-dependent reductase. researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.orgscilit.com Specifically, in Rauvolfia verticillata, this epimerization involves an oxidation-reduction sequence catalyzed by an FAD-dependent oxidase (RvYOO) and a medium-chain dehydrogenase/reductase (RvDYR1), which together establish the critical C3β stereochemistry. biorxiv.org

Late-Stage Methoxylation Enzymes

The later stages of this compound biosynthesis involve several modification steps, including hydroxylations and methylations. biorxiv.orgbiorxiv.org Two significant methylation events occur at the O11 and O17 positions. biorxiv.orgbiorxiv.org Research has identified specific enzymes involved in these late-stage methoxylation reactions. In Rauvolfia verticillata, a P450 monooxygenase (RvCYP72A270) and an O-methyltransferase (Rv11OMT) have been identified as enzymes catalyzing late-stage methoxylation steps in the pathway. biorxiv.org These enzymes play a crucial role in introducing the methoxy (B1213986) groups characteristic of the this compound structure.

Reconstitution of Biosynthetic Pathways

Elucidating and reconstituting complex biosynthetic pathways, such as that of this compound, is a significant area of research. Reconstitution efforts aim to understand the enzymatic logic of natural product assembly and can provide tools for biocatalysis and engineered production. Through the identification of several biosynthetic enzymes, including those involved in late-stage methoxylation, researchers have successfully reconstituted the biosynthesis of rauvomitorine G, which is a key intermediate in this compound formation. researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.orgscilit.combiorxiv.orgsciety.org These reconstitutions, often performed in heterologous host organisms, help to unveil nature's elegant approach to stereoselective synthesis of complex alkaloids. researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.orgscilit.com

Distribution of this compound in Rauwolfia Species

This compound is found in various species of the Rauwolfia genus, which are distributed in tropical and subtropical regions. scispace.com Notable species include Rauwolfia serpentina and Rauwolfia tetraphylla. scholarsresearchlibrary.comakjournals.comijpbs.comakjournals.com The presence and concentration of this compound can vary among different Rauwolfia species and even within different parts of the same plant. scholarsresearchlibrary.comijpbs.comscialert.net

Quantitative Analysis in Different Plant Parts (e.g., root, stem, leaf)

Quantitative analysis of this compound content in different parts of Rauwolfia plants consistently shows that the roots are the richest source of this alkaloid. scispace.comscholarsresearchlibrary.comakjournals.comscialert.netasianpubs.orgidosi.org Studies using techniques like TLC, HP-TLC, and HPLC have confirmed this distribution pattern. scholarsresearchlibrary.comakjournals.comscialert.net

For instance, in Rauwolfia serpentina, studies have reported that the roots contain the highest concentration of this compound, with some indicating that approximately 90% of the total this compound content is found in the roots, while the stem and leaves contain significantly less. idosi.org One study on R. serpentina showed maximum this compound content (33 mg g-1) in in vitro regenerated roots compared to cultivated roots. scialert.net Callus cultures also contained significant amounts of this compound. scialert.netasianpubs.org

Similarly, in Rauwolfia tetraphylla, analytical data revealed that the roots contained the highest percentage of this compound (74%), followed by the stem (22%) and leaf (4%). scholarsresearchlibrary.com Another study on R. tetraphylla reported this compound content in roots of field-grown plants at 0.39% (dry weight), in roots of tissue-cultured plantlets at 0.35%, and in root callus-based cell suspensions at 0.38% when fed with tryptophan precursor. akjournals.comakjournals.com

The following table summarizes some quantitative findings on this compound distribution:

| Rauwolfia Species | Plant Part | This compound Content (% w/w of extract) | This compound Distribution (%) | Source |

| Rauwolfia serpentina | Root (Cultivated) | Not specified | ~72% | scholarsresearchlibrary.com |

| Rauwolfia serpentina | Stem (Cultivated) | Not specified | ~25% | scholarsresearchlibrary.com |

| Rauwolfia serpentina | Leaf (Cultivated) | Not specified | ~3% | scholarsresearchlibrary.com |

| Rauwolfia serpentina | Root (in vitro regenerated) | Not specified | Highest reported | scialert.netasianpubs.org |

| Rauwolfia serpentina | Leaf (Conventionally propagated) | 8.54 mg g-1 DW | Least reported | asianpubs.org |

| Rauwolfia serpentina | Root (Conventionally propagated) | 23.44 mg g-1 DW | High | asianpubs.org |

| Rauwolfia serpentina | Callus | 18.74 mg g-1 DW | Significant | asianpubs.org |

| Rauwolfia tetraphylla | Root | 0.205 | 74% | scholarsresearchlibrary.com |

| Rauwolfia tetraphylla | Stem | 0.102 | 22% | scholarsresearchlibrary.com |

| Rauwolfia tetraphylla | Leaf | 0.016 | 4% | scholarsresearchlibrary.com |

| Rauwolfia tetraphylla | Root (Field grown) | 0.39% (DW) | Highest reported | akjournals.comakjournals.com |

| Rauwolfia tetraphylla | Root (in vitro plantlets) | 0.35% (DW) | High | akjournals.comakjournals.com |

| Rauwolfia tetraphylla | Root callus (with tryptophan) | 0.38% (DW) | High | akjournals.comakjournals.com |

Implications for Sustainable Sourcing and Conservation

The high concentration of this compound in the roots of Rauwolfia species, particularly Rauwolfia serpentina, has significant implications for sustainable sourcing and conservation efforts. Historically, the roots have been the primary source for this compound extraction. scispace.comconnectjournals.com However, the harvesting of roots often leads to the destruction of the entire plant. connectjournals.com

Due to high demand and destructive harvesting practices, Rauwolfia serpentina is facing endangerment and is listed under CITES Appendix II. scispace.comscholarsresearchlibrary.comiaph.incabidigitallibrary.org This necessitates the development and implementation of sustainable sourcing strategies. Exploring alternative sources of this compound within the plant, such as stems and leaves, although they contain lower concentrations, could help reduce the pressure on the roots and contribute to conservation. scholarsresearchlibrary.com

Furthermore, in vitro propagation techniques and cell culture methods offer promising avenues for sustainable production of this compound. akjournals.comasianpubs.orgidosi.orgiaph.in These methods allow for the production of this compound without harvesting wild or cultivated plants, thus aiding in the conservation of natural populations. akjournals.comcabidigitallibrary.org Conservation strategies for Rauwolfia serpentina involve both in situ conservation (protecting natural habitats) and ex situ conservation (cultivation and tissue culture). connectjournals.com Promoting large-scale cultivation and utilizing biotechnological approaches are crucial steps to meet the demand for this compound while ensuring the survival of Rauwolfia species. cabidigitallibrary.org

Total Synthesis and Synthetic Methodologies of Reserpine

Historical Milestones in Total Synthesis

The history of reserpine synthesis is highlighted by pioneering work that laid the foundation for subsequent efforts in complex molecule construction.

Woodward's First Total Synthesis (1956, 1958)

The first total synthesis of (±)-reserpine was reported by R. B. Woodward and his group in 1956, with the full details published in a comprehensive paper in 1958. thieme-connect.comsynarchive.comthieme-connect.com This monumental work was completed in 21 steps and is celebrated for its elegant design and the innovative use of conformational analysis and stereoelectronic effects to control stereochemistry. libretexts.orgthieme-connect.comthieme-connect.com Woodward's approach involved the construction of the complex pentacyclic core from simpler precursors. thieme-connect.com

Strategies Employed (e.g., Diels-Alder Condensation)

A key strategy in Woodward's synthesis was the use of a Diels-Alder reaction. This cycloaddition was employed to construct the D and E rings of the molecule, simultaneously setting three of the five asymmetric centers in the E ring with precise stereochemistry. libretexts.orgthieme-connect.comthieme-connect.com The Diels-Alder reaction of a quinone with a diene, followed by reduction, yielded a lactone intermediate that served as a crucial building block containing several required carbons and stereocenters for the D/E rings. thieme-connect.comthieme-connect.com Woodward's synthesis also involved functional group interconversions, reductive amination, lactamization, and a Bischler-Napieralski reaction to complete the carbon skeleton. thieme-connect.com

Asymmetric Total Synthesis Approaches

Following the initial racemic synthesis, significant efforts have been directed towards the asymmetric total synthesis of this compound to obtain the single, naturally occurring enantiomer. These approaches often employ strategies to control stereochemistry from the outset or at key junctures. nih.govresearchgate.netthieme-connect.comnih.govsigmaaldrich.com

Desymmetrization-Based Strategies

Desymmetrization-based strategies have emerged as powerful tools in the synthesis of complex targets like this compound. novanet.canih.govresearchgate.netnih.govdiscovery.csiro.au These approaches enable the use of readily accessible, non-stereogenic precursors and introduce multiple stereocenters simultaneously by breaking the symmetry within a molecule or utilizing local symmetry. novanet.canih.gov A desymmetrization process can simplify the synthetic route compared to relying on synthesis-intensive, stereodefined intermediates used in earlier syntheses. novanet.caresearchgate.net

Kinetic Resolution in Enantioselective Synthesis

Kinetic resolution has been applied in the enantioselective synthesis of this compound precursors. This strategy involves using a chiral catalyst or agent to selectively react with one enantiomer from a racemic mixture, leaving the other enantiomer unreacted or reacting at a different rate. In one enantioselective synthesis of (+)-reserpine, a highly selective alcoholic kinetic resolution of a racemic terminal epoxide was employed using an oligomeric cobalt salen catalyst to obtain an enantioenriched intermediate. nih.govthieme-connect.comharvard.educapes.gov.br

Chiral Catalysis (e.g., Thiourea-catalyzed Aza-Diels-Alder Reaction)

Chiral catalysis plays a crucial role in modern asymmetric syntheses of this compound, allowing for the control of stereochemistry during key bond-forming events. nih.govresearchgate.netthieme-connect.comnih.govsigmaaldrich.comharvard.edumdpi.comresearchgate.net The formal aza-Diels-Alder reaction, catalyzed by chiral thioureas, has proven effective in constructing the central ring system and setting the historically challenging C3 stereogenic center with high diastereoselectivity and enantioselectivity. nih.govresearchgate.netthieme-connect.comnih.govsigmaaldrich.commdpi.com For example, a highly diastereoselective, chiral catalyst-controlled formal aza-Diels-Alder reaction between a 6-methoxytryptamine-derived dihydro-β-carboline and an enantioenriched α-substituted enone has been utilized to form a key tetracyclic intermediate in the enantioselective total synthesis of (+)-reserpine. nih.govresearchgate.netnih.govsigmaaldrich.com

Synthesis of Analogs and Derivatives

The synthesis of this compound analogs and derivatives has been an area of ongoing research, driven by the desire to explore the relationship between structure and biological activity and potentially develop compounds with modified pharmacological profiles acs.orgnih.gov. Derivatives of reserpic acid, for example, have been synthesized to investigate their biological interest acs.org. The synthesis of compounds like deserpidine, another alkaloid found in Rauwolfia species, from this compound has also been reported nih.gov.

Structure-Activity Relationship (SAR) Studies in Synthetic Analogs

Structure-Activity Relationship (SAR) studies involving synthetic this compound analogs aim to understand how modifications to the chemical structure influence their biological effects nih.govresearchgate.net. These studies are crucial for identifying key structural features responsible for the observed activity and guiding the design of new compounds with desired properties slideshare.net. While the provided search results mention SAR in the context of other compound classes or general principles researchgate.netslideshare.netmdpi.com, specific detailed research findings on SAR studies directly related to synthetic this compound analogs and their this compound-like actions are discussed in the literature nih.gov. Such studies have investigated the this compound-like actions of beta-carboline derivatives, for instance nih.gov.

Synthetic Intermediates and Key Building Blocks

The total synthesis of this compound relies on the preparation and manipulation of various synthetic intermediates and key building blocks acs.orgeurjchem.comresearchgate.net. Woodward's synthesis, for example, involved the construction of a key intermediate, an aldehyde ester, which incorporated the five adjacent stereocenters of the E-ring subunit acs.org. The preparation of this intermediate was considered to open possibilities for the general synthesis of this compound and related yohimbine (B192690) alkaloids acs.org.

Other synthetic approaches have utilized different key intermediates. Some strategies involve the synthesis of a functionalized hydroisoquinoline derivative that serves as a precursor for the D/E ring system udel.edu. The Stork synthesis centered on an aldehyde tosylate intermediate organic-chemistry.org. Approaches focusing on the stereoselective construction of the densely functionalized E-ring have also been reported, starting from readily available precursors rsc.org.

Key intermediates can include highly functionalized cis-hydrindanes, which are chiral building blocks used in the synthesis of various natural products, including those with the this compound skeleton researchgate.net. The synthesis of specific intermediates, such as 11,18-dimethoxy-(20α)-18,19-didehydro-yohimban-17-one, has been developed as a route towards the total synthesis of (±)-reserpine eurjchem.com. Another crucial intermediate in some syntheses is a tetracyclic ketone formed through reactions like the formal aza-Diels-Alder reaction nih.govresearchgate.net.

The complexity of this compound's structure necessitates the development of efficient methods for constructing these key intermediates with the correct stereochemistry rsc.org.

Mechanisms of Action and Molecular Interactions of Reserpine

Interaction with Neurotransmitter Systems

Reserpine exerts its pharmacological effects primarily by interacting with the systems responsible for the storage and release of monoamine neurotransmitters. patsnap.compatsnap.com This interaction leads to a significant depletion of these neurotransmitters in nerve terminals, impacting both the central and peripheral nervous systems. patsnap.compatsnap.comfpnotebook.com

Vesicular Monoamine Transporter (VMAT) Inhibition

A key aspect of this compound's mechanism is its potent inhibition of the vesicular monoamine transporter (VMAT). patsnap.compatsnap.comtaylorandfrancis.com VMATs are proteins embedded in the membranes of synaptic vesicles, and their function is to transport monoamine neurotransmitters from the cytoplasm into these vesicles for storage and subsequent release. patsnap.comwikipedia.orgnih.gov By inhibiting VMAT, this compound prevents the efficient uptake and storage of monoamines within the vesicles. patsnap.compatsnap.com This inhibition is described as irreversible, meaning that the transporter's function is blocked for an extended period until new VMAT proteins are synthesized. wikipedia.org this compound binds to VMAT with high affinity. taylorandfrancis.comnih.gov Structural studies have indicated that this compound binding captures a cytoplasmic-open conformation of VMAT. rcsb.org

VMAT1 and VMAT2 Specificity

Mammals express two main isoforms of the vesicular monoamine transporter: VMAT1 and VMAT2. These transporters share a degree of sequence homology but exhibit differences in tissue distribution and pharmacological properties. physiology.orgelifesciences.org VMAT2 is predominantly found in neurons within the central and peripheral nervous systems, while VMAT1 is primarily expressed in neuroendocrine cells. wikipedia.orgphysiology.org Research indicates that this compound binds with high affinity to both VMAT1 and VMAT2. taylorandfrancis.comelifesciences.orgelifesciences.org While VMAT2 shows higher affinity for substrates like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) compared to VMAT1, this compound demonstrates a similar binding affinity for both VMAT1 and VMAT2. elifesciences.orgelifesciences.orgwikipedia.org

Depletion of Monoamine Neurotransmitters

Norepinephrine

This compound significantly depletes norepinephrine from peripheral sympathetic nerve endings and central neurons. patsnap.comfpnotebook.comtaylorandfrancis.comwikipedia.orgnih.govdrugbank.com This depletion contributes to its historical use as an antihypertensive agent, as norepinephrine is crucial in regulating heart rate, cardiac contraction force, and peripheral vascular resistance. wikipedia.orgdrugbank.com Studies have shown that this compound treatment leads to a reduction in norepinephrine levels in various tissues. taylorandfrancis.comnih.gov The depletion of norepinephrine in the adrenal medulla has also been reported. taylorandfrancis.com

Dopamine

Dopamine is another key monoamine neurotransmitter whose levels are significantly reduced by this compound. patsnap.compatsnap.comfpnotebook.comtaylorandfrancis.comwikipedia.orgnih.gov this compound's ability to deplete dopamine in the brain has been utilized in research to mimic certain neurological conditions in animal models. taylorandfrancis.comnih.govfrontiersin.org The depletion of dopamine can impact motor control and is associated with certain neurological symptoms. patsnap.comnih.govfrontiersin.org

Serotonin (B10506)

This compound also causes the depletion of serotonin (5-hydroxytryptamine) in the brain and peripheral tissues, including platelets. patsnap.compatsnap.comfpnotebook.comtaylorandfrancis.comwikipedia.orgdrugbank.com The reduction in serotonin levels in the central nervous system can influence mood and behavior. patsnap.com Early research linked this compound-induced sedation to changes in brain serotonin levels. psu.edu

Histamine (B1213489)

This compound has been shown to reduce histamine levels in the brain, specifically in areas like the hypothalamus and cortex in animal studies researchgate.net. This depletion suggests that the storage and release mechanisms of neuronal histamine are comparable to those of other monoamines affected by this compound researchgate.net. Studies in larval zebrafish have demonstrated that this compound treatment significantly reduces histamine immunoreactivity in neurons and leads to a near-total disappearance of histamine-containing nerve fibers in densely innervated brain regions, implying that the function of the histaminergic network is dependent on the vesicular monoamine transporter 2 (VMAT2) researchgate.net. Central administration of histamine has been shown to oppose the central inhibitory effect of this compound on vasomotor sympathetic activity in dogs ahajournals.org.

Impact on Synaptic Transmission and Storage Vesicles

This compound irreversibly blocks vesicular monoamine transporters, specifically VMAT1 and VMAT2 wikipedia.org. VMAT2 is predominantly expressed in neurons and is responsible for transporting free intracellular monoamine neurotransmitters, such as norepinephrine, dopamine, and serotonin, into presynaptic vesicles for subsequent release via exocytosis wikipedia.org. By inhibiting VMAT2, this compound prevents the uptake of these neurotransmitters into synaptic vesicles, leading to their depletion from storage pools patsnap.compatsnap.comwikipedia.org. This reduction in vesicular storage decreases the amplitude of neurotransmitter release upon neuronal stimulation wikipedia.org. The irreversible nature of this compound's action means that the body requires days to weeks to replenish the depleted VMATs, resulting in long-lasting effects wikipedia.org. This interference with vesicular storage and subsequent depletion of neurotransmitters underlies this compound's impact on synaptic transmission patsnap.compatsnap.comdrugbank.comnih.govwikipedia.org.

Cellular and Subcellular Mechanisms

Beyond its effects on neurotransmitter storage, this compound has also been observed to influence various cellular and subcellular processes, particularly in the context of cancer research.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including hormone-independent prostate cancer cells and cervical cancer cells mnba-journal.comx-mol.neteurekaselect.comresearchgate.netijper.orgmnba-journal.com. Studies have indicated that this compound can arrest the cell cycle at the G2 phase mnba-journal.comx-mol.neteurekaselect.comresearchgate.net. The induction of apoptosis by this compound involves a cascade of events, including the destabilization of mitochondrial membrane potential mnba-journal.comx-mol.neteurekaselect.comresearchgate.netijper.orgmnba-journal.com. Research suggests that this compound may facilitate apoptosis promotion by subduing the stimulation of cellular proliferation ijper.org.

Inhibition of DNA Synthesis and DNA Ladder Formation

This compound has been reported to inhibit DNA synthesis mnba-journal.comx-mol.neteurekaselect.comresearchgate.net. This inhibition is associated with the induction of cell cycle arrest, particularly at the G2 phase x-mol.neteurekaselect.comresearchgate.net. Furthermore, this compound treatment has been linked to DNA ladder formation, a biochemical hallmark of apoptosis characterized by the cleavage of chromosomal DNA into internucleosomal fragments mnba-journal.comx-mol.neteurekaselect.comresearchgate.netmnba-journal.com. This suggests that this compound-induced apoptosis involves the activation of enzymes that degrade DNA x-mol.neteurekaselect.comresearchgate.net.

Destabilization of Mitochondrial Membrane Potential

This compound has been shown to induce apoptosis in certain cancer cells, and this process is linked to the destabilization of the mitochondrial membrane potential. Studies on hormone-independent prostate cancer cells (PC3) demonstrated that this compound treatment led to a failure of mitochondrial membrane potential. researchgate.netnih.gov This destabilization is considered a standard sequential feature of apoptosis induced by this compound in these cells. nih.gov The mechanism involves the inhibition of DNA synthesis, cell cycle arrest at the G2 phase, and the formation of DNA ladders. mnba-journal.comnih.gov Furthermore, this compound's ability to destabilize mitochondrial membrane potential has been indicated as one of its significant anticancer mechanisms. mnba-journal.commnba-journal.com Research also suggests that this compound might protect against cisplatin-induced acute kidney injury, potentially by inhibiting ferroptosis and the activation of the cGAS/STING pathway, a process that can be initiated by the leakage of mitochondrial DNA due to mitochondrial damage. nih.gov

Other Receptor and Enzyme Interactions

Inhibition of 3CLpro Enzyme (SARS)

Research has indicated that this compound possesses potential activity against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). nih.gov Specifically, this compound has been identified as a molecule that can hinder the activity of the 3CLpro enzyme (also known as the main protease or Mpro) of SARS-CoV. mnba-journal.commnba-journal.comnih.gov The 3CLpro enzyme is crucial for viral replication, making it a key target for the development of antiviral therapies against coronaviruses, including SARS-CoV-2. nih.govfrontiersin.org While this compound was identified in one study to inhibit SARS-CoV replication, the specific target was initially thought to be PLpro and virus entry, with an EC50 value against SARS-CoV measured at 3.4 mM. asm.org Other studies, including docking studies, have explored this compound as a potential inhibitor of SARS-CoV-2 Mpro. nih.gov

Blocking of Bacterial and Mammalian Efflux Pumps (e.g., NorA pump of Staphylococcus aureus)

This compound is recognized as an inhibitor of efflux pumps in both bacteria and mammalian cells. mnba-journal.commnba-journal.comnih.govsemanticscholar.org Efflux pumps are membrane proteins that transport various substrates, including antibiotics, out of the cell, contributing to multidrug resistance in bacteria and chemotherapy resistance in mammalian tumor cells. nih.govsemanticscholar.orgmednexus.org

In the context of bacterial resistance, this compound has been shown to block Gram-positive bacterial efflux. mnba-journal.commnba-journal.com It is a known inhibitor of the NorA efflux pump in Staphylococcus aureus. nih.govfrontiersin.orgnih.govasm.org The NorA pump is a major facilitator superfamily (MFS) transporter that contributes to decreased susceptibility to fluoroquinolone antibiotics by actively extruding them from the bacterial cell. nih.govnih.govasm.org Studies have demonstrated that this compound can enhance the accumulation of substances like ethidium (B1194527) bromide, a common substrate for efflux pumps, in S. aureus and reduce the minimum inhibitory concentrations (MICs) of certain antibiotics, such as ciprofloxacin (B1669076), sparfloxacin (B39565), and moxifloxacin (B1663623), particularly in strains overexpressing NorA. frontiersin.orgnih.govasm.orgoup.com this compound has also been shown to inhibit efflux pumps in other bacteria, including Streptococcus pneumoniae and Acinetobacter baumannii. mednexus.orgnih.govasm.org In Streptococcus pneumoniae, this compound resistance has been associated with the overexpression of the ABC transporters PatA and PatB. nih.govasm.org

This compound's activity as an efflux pump inhibitor is not limited to bacteria; it also inhibits mammalian efflux pumps, such as P-glycoprotein. nih.govsemanticscholar.org This dual inhibitory activity highlights its broad interaction with these types of transport proteins. semanticscholar.org

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5770 |

Data Table: Effect of this compound on MIC of Pyocyanin (B1662382) in Staphylococcus aureus Strains

| S. aureus Strain | This compound Concentration (µg/mL) | MIC of Pyocyanin (µg/mL) | Source |

| RN6390(pLI50) (Wild-type) | 0 | 8 | asm.org |

| RN6390(pLI50-norA) (NorA overexpressor) | 0 | 24 | asm.org |

| RN6390(pLI50-norA) (NorA overexpressor) | 40 | 9 | asm.org |

| RN6390(pLI50-norB) (NorB overexpressor) | 0 | 13 | asm.org |

| RN6390(pLI50-norB) (NorB overexpressor) | 40 | 8 | asm.org |

Note: This table is based on data presented in Source asm.org and illustrates how this compound affects the minimum inhibitory concentration of pyocyanin in different S. aureus strains, particularly those overexpressing the NorA efflux pump.

Neuropharmacological and Behavioral Effects of Reserpine

Impact on Central Nervous System (CNS)

Reserpine exerts a significant impact on the central nervous system, largely mediated by its interference with neurotransmitter storage and subsequent depletion. wikipedia.orgpatsnap.comnih.govmedlineplus.gov This action leads to a cascade of neurochemical and behavioral changes.

Neurotransmitter Depletion and Associated Effects

The primary mechanism by which this compound affects the CNS is through the irreversible blockade of vesicular monoamine transporters (VMATs), specifically VMAT2, which is predominantly expressed in neurons. wikipedia.orgpatsnap.com VMAT2 is responsible for transporting free intracellular monoamine neurotransmitters, such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506), into presynaptic vesicles for storage and subsequent release. wikipedia.org By inhibiting VMAT2, this compound prevents the uptake of these neurotransmitters into vesicles, causing them to accumulate in the cytoplasm of the nerve terminal. patsnap.com In the cytoplasm, these unprotected neurotransmitters are then metabolized by monoamine oxidase (MAO), leading to a significant reduction in the levels of releasable neurotransmitters in the synaptic cleft. wikipedia.orgpatsnap.com

This depletion of monoamines in the brain is associated with a range of effects. The reduction in norepinephrine, dopamine, and serotonin levels can profoundly influence mood, behavior, motor control, sleep, and appetite. patsnap.com

Sedative and Tranquilizing Actions

This compound is known for its sedative and tranquilizing properties, which are attributed to the depletion of catecholamines and 5-hydroxytryptamine (serotonin) from the brain. drugs.com This depletion of key excitatory and modulatory neurotransmitters leads to a general slowing of nervous system activity. medlineplus.gov While historically used for its tranquilizing effects in patients with mental disorders, its use has declined due to significant adverse effects. nih.govmedlineplus.govebsco.com The tranquilizing state produced by this compound is qualitatively different from the sedation caused by CNS depressants like barbiturates or benzodiazepines. ebsco.com

Models of Neurological and Psychiatric Disorders

The ability of this compound to deplete monoamine neurotransmitters has made it a valuable tool in developing animal models to study neurological and psychiatric disorders, particularly depression and aspects of Parkinson's disease. taylorandfrancis.comjuniperpublishers.comresearchgate.netscielo.br

This compound-Induced Depression Models in Animals

This compound administration in animals, most commonly mice and rats, is a widely used method to induce a state that mimics aspects of clinical depression in humans. juniperpublishers.comresearchgate.net This model is based on the observation that chronic use of this compound in humans can lead to major depression. juniperpublishers.comnih.gov The this compound-induced depression model is a significant tool for examining the symptoms and pathological effects of depression and for evaluating potential antidepressant agents. juniperpublishers.com

The depressogenic effects observed in this compound-induced animal models are primarily attributed to the marked depletion of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, in the brain. wikipedia.orgjuniperpublishers.comnih.gov this compound's irreversible binding to VMAT2 in monoaminergic neurons leads to the leakage of transmitters into the cytoplasm, where they are degraded by intraneuronal monoamine oxidase. juniperpublishers.comnih.gov This severe decrease or total depletion of active transmitters available for release at the synapse is thought to underlie the depression-like behaviors. juniperpublishers.com

Studies have shown that this compound administration leads to a significant decrease in norepinephrine, dopamine, and serotonin levels in various brain regions, including the basolateral amygdala, nucleus accumbens, and hypothalamus. scielo.br This neurochemical change correlates with the manifestation of depressive-like symptoms in animals. scielo.br

Beyond monoamine depletion, this compound has also been reported to induce oxidative stress in the brain, which is considered another potential mechanism contributing to its depressogenic effects. scielo.br

The this compound-induced depression model is frequently employed in preclinical studies to evaluate the potential antidepressant activity of novel compounds. juniperpublishers.comscielo.brnih.govspandidos-publications.com The "this compound test" typically involves administering this compound to induce a set of characteristic symptoms, such as hypothermia, ptosis (drooping eyelids), and akinesia (loss of voluntary movement), which are indicative of monoamine depletion. researchgate.netnih.govopenaccessjournals.com Potential antidepressant agents are then tested for their ability to reverse or antagonize these this compound-induced effects. nih.gov

Different this compound-induced symptoms are thought to be linked to the depletion of specific monoamines. For instance, antagonism of hypothermia is often associated with drugs stimulating beta-adrenergic receptors, while antagonism of ptosis may involve alpha-adrenergic or serotonergic receptors, and antagonism of akinesia is linked to dopaminergic receptor stimulation. nih.gov

Studies evaluating antidepressant agents using this model often measure behavioral parameters such as immobility time in the forced swim test (FST) and tail suspension test (TST), which are indicators of behavioral despair. juniperpublishers.comnih.govthieme-connect.com A decrease in immobility time following treatment with a test compound in reserpinized animals suggests potential antidepressant activity. thieme-connect.com Other tests used include the open field test to assess locomotor activity and anxiety-like behaviors, and the this compound-induced hypothermia test. juniperpublishers.comspandidos-publications.comnih.gov

Research findings using the this compound model have demonstrated that various compounds, including established antidepressants like imipramine (B1671792) and fluoxetine, as well as experimental agents, can reverse this compound-induced behavioral and biochemical changes. scielo.brthieme-connect.comrrpharmacology.ru For example, treatment with thymoquinone (B1682898) was shown to ameliorate this compound-induced depressive-like symptoms in rats, increasing depleted monoamine levels and reducing oxidative stress markers in the brain. scielo.br

Repeated administration of this compound can lead to a progressive animal model of depression, characterized by impaired locomotion and increased immobility in behavioral tests, accompanied by the depletion of monoamines in brain samples. who.int This progressive model can be valuable for studying treatment-resistant depression. who.int

Here is a summary of some experimental findings in this compound-induced depression models:

| Animal Model | This compound Dose/Duration | Observed Effects | Evaluation Methods | Reference |

| Rats | 1 mg/kg sc for 3 days | Decrease in NA, DA, 5-HT levels in basolateral amygdala | Biochemical analysis of neurotransmitter levels | scielo.br |

| Rats | 0.2 mg/kg i.p. for 14 days | Increased oxidative stress, decreased biogenic amines, depressive-like behaviors | Behavioral tests (FST), biochemical analysis (MDA, NOx, GSH), neurotransmitter levels | scielo.brscielo.br |

| Mice | 2.5 mg/kg, single i.p. | Hypothermia, ptosis, akinesia | Measurement of body temperature, ptosis score, duration of akinesia | nih.govrrpharmacology.ru |

| Mice | 0.5 mg/kg daily for 14 days | Increased immobility in TST and FST, decreased sucrose (B13894) consumption, anxiety-like behaviors | TST, FST, sucrose preference test, open field test | nih.gov |

| Mice | 1.0 mg/kg daily for 3 weeks | Impaired locomotion, increased immobility in FST, depletion of 5-HT, DA, metabolites | Skinner's box, FST, biochemical analysis of monoamines | who.int |

| Mice | 2.5 mg/kg i.p., single dose | Increased fecal droppings (diarrhea) | Measurement of fecal droppings | thieme-connect.com |

| Mice | 4.0 mg/kg i.p., single dose | Hypothermia | Measurement of rectal temperature | spandidos-publications.com |

Cognitive Impairments

This compound exposure has been shown to induce cognitive impairments in animal models. researchgate.netmdpi.comfrontiersin.org Studies in rats have demonstrated that repeated administration of this compound can lead to cognitive deficits alongside motor impairments. frontiersin.org These cognitive deficits have been evaluated using tasks such as the plus-maze discriminative avoidance task, which assesses learning and memory. frontiersin.org

Research in zebrafish has also indicated that this compound can cause cognitive decline. nih.govmdpi.com The mechanisms underlying these cognitive impairments are linked to this compound's effects on the neuroendocrine system and neurodevelopment. nih.govmdpi.com For instance, this compound has been shown to affect the expression of genes related to learning and memory, such as ngfb, chrna7a, and nqo1. mdpi.com Abnormal transcription levels of these genes suggest that this compound may impair learning and memory ability. mdpi.com

Furthermore, studies using repeated low doses of this compound in mice have demonstrated impairment of working memory, as assessed by tests like the novel object recognition test. who.int Neurochemical analysis in these studies revealed altered ratios of dopamine and serotonin metabolites, suggesting that these neurochemical deficits contribute to the observed memory impairment. who.int Interestingly, some research suggests that low doses of this compound might ameliorate amyloid-beta induced cognitive deficits in Alzheimer's disease models and even enhance working memory in non-transgenic mice, highlighting a complex relationship between this compound and cognition depending on the context and dosage. scirp.org

Effects on Neuroendocrine System (NES)

This compound exerts dose-dependent toxicity on the neuroendocrine system (NES). nih.govresearchgate.netmdpi.com This neuroendocrine toxicity is considered to contribute to the cognitive impairments and other neurological disorders observed with this compound exposure. nih.govmdpi.com

Disruption of Hypothalamic-Pituitary-Thyroid (HPT) Axis

A significant impact of this compound on the NES involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis. nih.govresearchgate.netmdpi.comnih.govscilit.com This disruption has been observed in studies using zebrafish models. nih.govresearchgate.netmdpi.comnih.govscilit.com The HPT axis is crucial for regulating physiological and behavioral homeostasis. researchgate.net

This compound's interference with the HPT axis is suggested to occur via the down-regulation of specific genes, including hhex, tg, and tshβ. nih.govresearchgate.netmdpi.comnih.govscilit.com This down-regulation impairs thyroid hormone synthesis and disrupts endocrine balance. nih.govresearchgate.netmdpi.comnih.govscilit.com The thyroid gland, a key target organ of the HPT axis, can show decreased size after this compound exposure, and thyroid hormone deficiency can lead to abnormal development of various organs, including those in the nervous system. mdpi.com

Effects on Thyroid Hormone Synthesis and Endocrine Balance

Furthermore, this compound's effects extend to other endocrine-related genes. While lower concentrations might initially increase the expression of some genes like crh, dio2, pax8, and tra, higher concentrations typically lead to reduced transcript levels, indicating a negative impact on the endocrine system. mdpi.com

Impact on Neurodevelopment-Related Gene Expression

This compound exposure also affects the expression of genes critical for neurodevelopment. nih.govresearchgate.netmdpi.comnih.govdntb.gov.ua This impact contributes to compromised neuronal structure and function. nih.govresearchgate.netmdpi.comnih.gov Genes such as gfap, gap43, mbp, syn2a, and tuba1b, which are involved in neuronal development, structure, and function, show reduced expression following this compound treatment. nih.govresearchgate.netmdpi.comnih.govdntb.gov.ua

For example, tuba1b transcript levels are significantly down-regulated after this compound treatment, suggesting a slowing down of nervous system development. nih.gov The encoded protein of gap43 is important for promoting neuronal growth and synaptogenesis, and its abnormal expression is linked to nervous system diseases. nih.gov Similarly, mbp is a marker for myelin generation, and reduced levels can affect the formation of myelin sheaths and nerve conduction. nih.gov

Studies on Specific Behaviors

This compound administration has been shown to induce a range of behavioral changes in animal models, often used to study conditions like depression and Parkinson's disease due to its monoamine-depleting action. researchgate.netindexcopernicus.comfrontiersin.orguni-freiburg.derevistaneurociencias.com

Motor Activity and Akinesia

This compound is widely recognized for its impact on motor activity, frequently inducing akinesia, which is a reduction or absence of spontaneous movement. researchgate.netindexcopernicus.comrevistaneurociencias.comscielo.brresearchgate.net Studies in various animal models, including monkeys and rodents, have demonstrated this effect. researchgate.netrevistaneurociencias.comresearchgate.netnih.gov

In monkeys, this compound administration has been shown to produce akinesia, along with a loss of postural support and absent postural reflexes. nih.gov Research suggests that this akinesia may be linked to diminished activity in the pallidum, a part of the basal ganglia crucial for motor control. nih.govnih.gov Recordings in the pallidum of akinetic monkeys treated with this compound revealed a marked reduction in natural neuronal discharge. nih.govnih.gov This supports the hypothesis that normal pallidal discharge is necessary for spontaneous motor activity. nih.govnih.gov

In mice and rats, this compound treatment leads to severe depletion of brain and peripheral monoamines, resulting in motor control symptoms resembling those seen in human Parkinson's disease, including akinesia, tremor, rigidity, and gait alterations. revistaneurociencias.comscielo.brresearchgate.net Studies in mice have shown a significant decrease in locomotion and rearing frequencies, coupled with an increase in immobility time and latency to initiate movement following this compound administration. revistaneurociencias.com The degree of akinesia can be empirically observed and is used in laboratory settings to assess the effects of this compound. indexcopernicus.com

Data from rodent studies highlight the dose-dependent nature of this compound's effects on motor function. For instance, in one study, mice treated with higher doses of this compound (3 and 9 μg/ml in drinking water) exhibited dyskinesia, while a lower dose (0.9 μg/ml) did not cause significant changes in motor function compared to controls over a 12-week period. frontiersin.org Another study using intraperitoneal administration of 5 mg/kg this compound in mice for five consecutive days reported a significant decrease in normal motor function, reaching 95% of parkinsonian motor symptoms by the fifth day. revistaneurociencias.com

Hypothermia and Ptosis

This compound administration is also known to induce hypothermia (decreased body temperature) and ptosis (drooping of the upper eyelid) in animal models. indexcopernicus.comresearchgate.netbrieflands.comnih.gov These effects are considered visible and empirical changes that can be monitored in laboratory settings. indexcopernicus.com